molecular formula C12H12BrNO3 B1519844 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 898723-50-7

1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1519844
M. Wt: 298.13 g/mol
InChI Key: DAZXJWGHPXIGNR-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is likely to be an organic compound. Similar compounds, such as “3-BROMO-4-METHYLPHENYLACETIC ACID”, are used in industrial and scientific research .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like “1-(3-Bromo-4-methylphenyl)ethanone” have been used in research . The synthesis of related compounds often involves reactions like condensation, bromination, and the Suzuki−Miyaura reaction .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
    • Methods : The synthesis of indole derivatives often involves multi-step reactions that can include bromination, condensation, and functional group transformations .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Synthesis of CCR5 Antagonists

    • Field : Pharmaceutical Synthesis
    • Application : Related bromophenyl compounds are used in the synthesis of an orally active CCR5 antagonist.
    • Methods : The synthesis method developed by T. Ikemoto et al. (2005) demonstrates the utility of related bromophenyl compounds in pharmaceutical synthesis.
    • Results : The successful synthesis of an orally active CCR5 antagonist.
  • Preparation of Imatinib
    • Field : Pharmaceutical Synthesis
    • Application : Imatinib is a protein-tyrosine kinase inhibitor used for the treatment of different types of Leukemia and Gastrointestinal Stromal Tumors .
    • Methods : The process of preparation of Imatinib involves converting a benzoic acid intermediate into Imatinib in the presence of Vilsmeier reagent .
    • Results : The successful synthesis of Imatinib, a significant drug for the treatment of various types of cancers .
  • Preparation of 3-(3-Bromo-4-methylphenyl)propanoic Acid

    • Field : Organic Chemistry
    • Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
    • Methods : The specific methods of preparation and application are not provided by the supplier .
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
  • Preparation of 3-Bromo-4-methylphenylacetic Acid

    • Field : Organic Chemistry
    • Application : This compound is part of a collection of rare and unique chemicals provided by AstaTech, Inc .
    • Methods : The specific methods of preparation and application are not provided by the supplier .
    • Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Safety And Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZXJWGHPXIGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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